molecular formula C9H7N3O4 B026017 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 102925-87-1

2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B026017
M. Wt: 221.17 g/mol
InChI Key: YKGDYDUGVHEJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole, also known as MNPO, is a heterocyclic compound with potential applications in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. MNPO has been explored for its potential use as a fluorescent probe and as a building block for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole is not fully understood. It is believed to interact with metal ions through coordination bonds, leading to changes in its fluorescence properties. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole may also interact with other biomolecules, such as proteins, through non-covalent interactions.

Biochemical And Physiological Effects

2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at low concentrations. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole may have potential as a diagnostic tool for diseases that involve metal ion dysregulation, such as Alzheimer's and Parkinson's diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole in lab experiments is its fluorescence properties, which allow for easy detection and quantification. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole is also relatively easy to synthesize and purify. However, one limitation is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole may also have limited stability under certain conditions.

Future Directions

There are several future directions for the use of 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole in scientific research. One potential application is in the development of biosensors for the detection of metal ions in biological samples. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole could also be used as a building block for the synthesis of other compounds with diverse biological activities. Additionally, the development of new synthetic routes for 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole could improve its yield and purity. Further studies are needed to fully understand the mechanism of action and potential applications of 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Synthesis Methods

The synthesis of 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole involves the reaction of 4-nitrobenzohydrazide with dimethyl carbonate in the presence of a base, followed by cyclization with phosphorous oxychloride and methanol. The resulting product is purified by column chromatography. The yield of 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole can be improved by optimizing the reaction conditions.

Scientific Research Applications

2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. It has also been explored for its potential use in imaging and sensing applications. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole can be incorporated into various materials, such as polymers and nanoparticles, for these applications.

properties

CAS RN

102925-87-1

Product Name

2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H7N3O4/c1-15-9-11-10-8(16-9)6-2-4-7(5-3-6)12(13)14/h2-5H,1H3

InChI Key

YKGDYDUGVHEJSG-UHFFFAOYSA-N

SMILES

COC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Other CAS RN

102925-87-1

synonyms

2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole

Origin of Product

United States

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